molecular formula C4H8O3S B14329839 1,3lambda~6~-Oxathiane-3,3-dione CAS No. 109577-03-9

1,3lambda~6~-Oxathiane-3,3-dione

Cat. No.: B14329839
CAS No.: 109577-03-9
M. Wt: 136.17 g/mol
InChI Key: CFROQNJYXPQWPB-UHFFFAOYSA-N
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Description

1,3-Oxathiane 3,3-dioxide: is an organic compound with the molecular formula C₄H₈O₃S . It is a heterocyclic compound containing a six-membered ring with one oxygen and one sulfur atom. . It is characterized by its relatively high boiling point of 339.691°C at 760 mmHg and a density of 1.308 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Oxathiane 3,3-dioxide can be synthesized through the reaction of methyl esters with 2,2-dimethyl-4-lithio-1,3-oxathiane 3,3-dioxide followed by treatment with silica gel. This reaction yields γ-hydroxy ketones . Another method involves the (thio)acetalization reaction of 2,2-bis(mercaptomethyl)-1,3-propanediol leading to the formation of bis(1,3-oxathiane) derivatives .

Industrial Production Methods: Industrial production methods for 1,3-oxathiane 3,3-dioxide are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Chemical Reactions Analysis

Types of Reactions: 1,3-Oxathiane 3,3-dioxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or sulfides.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3-Oxathiane 3,3-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-oxathiane 3,3-dioxide involves its reactivity at the sulfur and oxygen atoms. The compound can undergo lithiation at the C-4 position, which reveals that the oxygen function destabilizes the sulfonyl carbanion in this ring system . This reactivity is crucial for its use in various synthetic applications.

Comparison with Similar Compounds

Uniqueness: 1,3-Oxathiane 3,3-dioxide is unique due to its combination of oxygen and sulfur atoms in the ring, which imparts distinct chemical reactivity and stability compared to its analogs. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.

Properties

CAS No.

109577-03-9

Molecular Formula

C4H8O3S

Molecular Weight

136.17 g/mol

IUPAC Name

1,3-oxathiane 3,3-dioxide

InChI

InChI=1S/C4H8O3S/c5-8(6)3-1-2-7-4-8/h1-4H2

InChI Key

CFROQNJYXPQWPB-UHFFFAOYSA-N

Canonical SMILES

C1COCS(=O)(=O)C1

Origin of Product

United States

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